molecular formula C12H14N2 B1314709 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile CAS No. 31466-31-6

2-Phenyl-2-pyrrolidin-1-yl-acetonitrile

Cat. No. B1314709
Key on ui cas rn: 31466-31-6
M. Wt: 186.25 g/mol
InChI Key: ILXWLRGURZUUTM-UHFFFAOYSA-N
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Patent
US07704996B2

Procedure details

To a suspension of benzaldehyde (9.4 mmol) in H2O (6 mL) are added sodium hydrogensulfate (9.4 mmol) and pyrrolidine (9.4 mmol). After stirring at room temperature for 0.5 h, to the suspension is added sodium cyanide (9.4 mmol), and the resulting mixture is stirred at room temperature for 15 h. The reaction mixture is diluted with sat. aq. NaHCO3, then extracted with AcOEt. The organic extracts are washed with water (×2) and brine, dried over Na2SO4, filtered, and concentrated in vacuo to give phenylpyrrolidin-1-ylacetonitrile, which is directly used for the next reaction without further purification.
Quantity
9.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
9.4 mmol
Type
reactant
Reaction Step Two
Quantity
9.4 mmol
Type
reactant
Reaction Step Two
Quantity
9.4 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S([O-])(O)(=O)=O.[Na+].[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1.[C-:20]#[N:21].[Na+]>O.C([O-])(O)=O.[Na+]>[C:2]1([CH:1]([N:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[C:20]#[N:21])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5,7.8|

Inputs

Step One
Name
Quantity
9.4 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.4 mmol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[Na+]
Name
Quantity
9.4 mmol
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
9.4 mmol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 0.5 h, to the suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture is stirred at room temperature for 15 h
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
WASH
Type
WASH
Details
The organic extracts are washed with water (×2) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C#N)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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